2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide
Description
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 4-bromophenyl group at position 2 and an acetamide moiety linked to a 4-methylbenzyl group. Its molecular formula is C₂₁H₁₈BrN₅O₂, with an average mass of 468.31 g/mol.
Properties
CAS No. |
1326858-30-3 |
|---|---|
Molecular Formula |
C21H18BrN5O2 |
Molecular Weight |
452.312 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C21H18BrN5O2/c1-14-2-4-15(5-3-14)11-23-20(28)12-26-21(29)19-10-18(25-27(19)13-24-26)16-6-8-17(22)9-7-16/h2-10,13H,11-12H2,1H3,(H,23,28) |
InChI Key |
KTWCVBKJPKXBDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolotriazine core, followed by the introduction of the bromophenyl and methylbenzyl groups. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolotriazine compounds.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the pyrazolo[1,5-d][1,2,4]triazine core. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells or inhibit key signaling pathways involved in cell proliferation.
- Case Study : A study involving similar triazine derivatives demonstrated significant cytotoxic effects against several cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 10.5 | |
| MCF-7 (Breast) | 8.3 | |
| HeLa (Cervical) | 12.0 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that it exhibits activity against various microbial strains:
- Activity Overview : The compound has been tested against bacteria and fungi, demonstrating moderate to strong inhibition.
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to strong inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable activity |
| Candida albicans | Moderate antifungal activity |
Antifungal Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines possess antifungal properties. The mechanism often involves disrupting fungal cell membranes or inhibiting essential metabolic pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that create the pyrazolo-triazine core and attach the bromophenyl and acetamide groups. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties:
- SAR Insights : Variations in substituents on the phenyl rings have been shown to significantly affect biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can enhance potency.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
The benzyl group’s substituent position and identity significantly influence physicochemical properties:
- N-(3-Methoxybenzyl) analog (C₂₁H₁₈BrN₅O₃, mass 468.31 g/mol): Replacing the 4-methyl group with a 3-methoxy group increases polarity due to the electron-donating methoxy substituent. This may alter solubility and binding interactions compared to the target compound .
- N-(4-Chlorobenzyl) analog (CAS 891527-59-6): Substituting 4-methyl with 4-chloro introduces a heavier halogen, increasing molecular weight (Cl: ~35.45 g/mol vs. CH₃: ~15.03 g/mol) and lipophilicity (ClogP ~2.5 vs.
Table 1: Benzyl Substituent Variations
Substituent Variations on the Phenyl Ring
The phenyl ring attached to the pyrazolotriazine core can be modified to tune electronic and steric effects:
- Unsubstituted phenyl analogs: describes compounds like N-(4-bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26), where the phenyl group lacks substituents, possibly reducing steric hindrance but increasing metabolic instability .
Heterocyclic Core Modifications
The pyrazolo[1,5-d][1,2,4]triazin-4-one core can be replaced with other heterocycles:
- The compound 20a (C₁₈H₂₀N₄O₂) has a lower molecular weight (~348.38 g/mol) and higher yield (40%) compared to the target compound .
- Triazino[5,6-b]indole derivatives (): Compounds like 25 and 27 incorporate a triazinoindole core with bromine substituents, increasing rigidity and molecular mass (e.g., 27: C₂₀H₁₄Br₂N₆OS, ~578.23 g/mol) .
Table 2: Heterocyclic Core Comparisons
Functional Group Variations: Thioether vs. Acetamide Linkages
- Thioether-containing analogs (): Compounds like 23–27 feature a thioether (-S-) linkage instead of an oxygen-based acetamide.
- Acetamide derivatives : The target compound’s acetamide group may enhance hydrogen-bonding capacity, improving target affinity but increasing susceptibility to enzymatic hydrolysis.
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic molecule that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological targets.
Chemical Structure and Properties
- Molecular Formula : C20H18BrN5O2
- Molecular Weight : Approximately 398.31 g/mol
- Structural Features :
- Contains a pyrazolo[1,5-d][1,2,4]triazine core.
- Substituted with a bromophenyl group and a methylbenzylacetamide moiety.
The molecular structure can be elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which provide insights into its conformation and potential reactivity sites.
Biological Activity
Research indicates that compounds with pyrazolo[1,5-d][1,2,4]triazine structures exhibit diverse biological activities. The following sections summarize the notable activities associated with this specific compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyrazolo derivatives. For instance:
- In vitro studies : Compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. A review highlighted that derivatives exhibit good antibacterial and antifungal activities .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| P25 | Antibacterial | Staphylococcus aureus |
| P29 | Antifungal | Candida albicans |
Anti-inflammatory Activity
The compound is also noted for its potential anti-inflammatory effects:
- Case Studies : Research indicates that related pyrazole compounds can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress .
Anticancer Potential
Emerging studies suggest that derivatives of pyrazolo[1,5-d][1,2,4]triazines may possess anticancer properties:
- Cytotoxicity Tests : In vitro assays on cancer cell lines (e.g., HepG-2 and MCF-7) have shown that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| HepG-2 | 15 | Doxorubicin (10) |
| MCF-7 | 12 | Doxorubicin (8) |
The biological activities of this compound are believed to stem from its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Pyrazolo compounds have been reported to act as inhibitors of nitric oxide synthase (NOS), which plays a crucial role in inflammatory responses .
- Receptor Modulation : Some derivatives show promise as cannabinoid CB1 receptor antagonists, suggesting a potential role in metabolic regulation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide?
- Answer : The compound can be synthesized via condensation reactions involving nitroarenes or substituted benzaldehydes. For example, refluxing intermediates with glacial acetic acid and ethanol under reduced pressure is a critical step to form the pyrazolo-triazinone core . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates may also be employed for heterocyclic ring formation .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in studies of related pyrazolo-benzothiazin derivatives . Complementary techniques include / NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis for stoichiometric verification .
Q. How should researchers evaluate the solubility and stability of this compound in experimental settings?
- Answer : Solubility can be tested in polar aprotic solvents (e.g., DMSO, DMF) and ethanol, while stability studies should assess degradation under varying pH (1–13), temperature (4–60°C), and light exposure. Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts or mass fragmentation patterns) be resolved?
- Answer : Cross-validation with X-ray crystallographic data is critical to resolve ambiguities in NMR assignments. For example, crystallography-confirmed bond angles and torsional strains can explain anomalous NMR shifts in the pyrazolo-triazinone moiety . 2D NMR techniques (COSY, HSQC) further clarify proton-proton and carbon-proton correlations .
Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?
- Answer : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, palladium-catalyzed steps require strict control of CO surrogate concentration (e.g., formic acid derivatives) to avoid over-reduction . Intermediate purification via flash chromatography or recrystallization improves final yield .
Q. What in vitro models are suitable for assessing the compound’s biological activity, and how should assays be designed?
- Answer : Enzyme inhibition assays (e.g., kinase or protease targets) should use dose-response curves (IC determination) with positive controls. Cell-based models (e.g., cancer cell lines) require cytotoxicity profiling via MTT assays, with careful normalization to account for solvent effects (e.g., DMSO < 0.1% v/v) .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications in the 4-bromophenyl or 4-methylbenzyl groups?
- Answer : Synthesize analogs with substituent variations (e.g., electron-withdrawing/-donating groups on the phenyl ring) and test biological activity. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins, guiding rational design .
Methodological Considerations
- Contradiction Analysis : When published synthetic routes conflict (e.g., solvent choice or catalyst systems), replicate both methods under controlled conditions and compare yields/purity via HPLC. For example, uses ethanol/acetic acid, while employs formic acid derivatives—systematic testing can identify optimal conditions .
- Data Validation : Always cross-reference spectral data with PubChem or crystallographic databases (e.g., CCDC) to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
